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molecular formula C6H7ClN2 B165680 4-chlorobenzene-1,2-diamine CAS No. 95-83-0

4-chlorobenzene-1,2-diamine

Cat. No. B165680
M. Wt: 142.58 g/mol
InChI Key: BXIXXXYDDJVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05486525

Procedure details

To a suspension in diethyl ether (50 mL) of 5-chloro-2-nitroaniline (2.70 g, 15.6 mmol) was added zinc powder (10.2 g, 156 mmol) in portions. The reaction mixture was filtered and concentrated in vacuo to give 5-chloro-2-aminoaniline which as was used without further purification.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7]>C(OCC)C.[Zn]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:9])=[C:6]([CH:8]=1)[NH2:7]

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
ClC=1C=CC(=C(N)C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
10.2 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(N)C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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